2-Oxo-1,2lambda~5~,4-triazine

NMR spectroscopy regioisomer identification structural elucidation

Obtaining a reproducible baseline for heterocyclic N-oxide analytical method development is often complicated by substituent effects. 2-Oxo-1,2λ⁵,4-triazine (CAS 59323-39-6) is the unsubstituted parent 2-oxide, offering a rigid, planar structure with zero hydrogen-bond donors and a TPSA of 51.2 Ų. · Serves as a definitive external standard for distinguishing 1- vs. 2-oxide regioisomers via distinct ≥5 ppm ¹³C shift differences and characteristic (M-16)/(M-17) EI-MS ratios. · Provides the optimal QSAR baseline (MW 97.03 Da) to deconvolute core triazine N-oxide contributions from substituent effects, reducing false-positive hits. · Functions as a clean synthetic precursor for systematic reactivity studies, free from competing side reactions of amines or azides.

Molecular Formula C3H3N3O
Molecular Weight 97.08 g/mol
CAS No. 59323-39-6
Cat. No. B14601339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2lambda~5~,4-triazine
CAS59323-39-6
Molecular FormulaC3H3N3O
Molecular Weight97.08 g/mol
Structural Identifiers
SMILESC1=CN=[N+](C=N1)[O-]
InChIInChI=1S/C3H3N3O/c7-6-3-4-1-2-5-6/h1-3H
InChIKeyPFUNKLDUYDUWON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2λ⁵,4-triazine – Structural and Physicochemical Baseline


2‑Oxo‑1,2λ⁵,4‑triazine (1,2,4‑triazine 2‑oxide) is the simplest stable N‑oxide of the 1,2,4‑triazine series. It carries a single N‑oxide dipole at the 2‑position, which imparts a calculated exact mass of 97.02769 g mol⁻¹ and a topological polar surface area (TPSA) of 51.2 Ų . The compound contains zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and no rotatable bonds, giving it a rigid, planar geometry . These fundamental properties distinguish it from substituted 1,2,4‑triazine 2‑oxides (e.g., 3‑methoxy‑, 3‑azido‑, or 3‑amino‑derivatives) and from the isomeric 1‑oxide series, making the unsubstituted parent a well‑defined reference point for spectral libraries, computational modelling, and synthetic derivatisation [1].

Why Generic Substitution of 2-Oxo-1,2λ⁵,4-triazine Fails


In‑class 1,2,4‑triazine N‑oxides cannot be interchanged because the N‑oxide regioisomer (1‑ vs 2‑oxide) and the presence/absence of ring substituents profoundly alter electronic structure, NMR chemical shifts, mass spectrometric fragmentation, and cycloaddition reactivity. For instance, the ¹³C and ¹H NMR spectra of 1‑ and 2‑oxides are distinct, enabling unambiguous isomer identification, while the mass spectra show that, although the fragmentation patterns of the two series are similar, the relative peak intensities are strongly substituent‑dependent [1]. Moreover, N1‑alkylation of 1,2,4‑triazines yields triazinium salts that are three orders of magnitude more reactive toward strained alkynes than the parent heterocycle, demonstrating that even minor structural modifications create steep reactivity gradients [2]. Consequently, selecting the unsubstituted 2‑oxide is critical when a reproducible, unperturbed baseline is required for spectroscopic calibration, mechanistic studies, or as a synthetic precursor that avoids undesired substituent effects [1].

Quantitative Evidence for Selecting 2-Oxo-1,2λ⁵,4-triazine


NMR Isomer Discrimination via ¹³C Chemical Shifts

In a direct head‑to‑head study of 1,2,4‑triazine 1‑ and 2‑oxides, the ¹³C NMR chemical shift of the C‑3 carbon differs by ≥5 ppm between the two isomers, with the 2‑oxide consistently appearing downfield relative to the 1‑oxide. This shift difference is reproducible across multiple solvent systems and provides a rapid, unambiguous spectroscopic fingerprint for regioisomer assignment [1].

NMR spectroscopy regioisomer identification structural elucidation

Mass Spectrometric Differentiation by Fragmentation Ratios

Under electron‑impact (EI) conditions, the ratio of the (M–16)⁺ (loss of O) to (M–17)⁺ (loss of OH) fragment ions serves as a diagnostic marker. In the unsubstituted 2‑oxide, the (M–16)/(M–17) intensity ratio is approximately 2:1, whereas in the 1‑oxide isomer the ratio is reversed (~1:2). The absolute ratio shifts further when electron‑donating or electron‑withdrawing substituents are introduced, but the 2‑oxide core consistently exhibits a higher (M–16) abundance relative to the 1‑oxide [1].

mass spectrometry fragmentation pattern N-oxide identification

Physicochemical Uniqueness vs Substituted Analogs

The unsubstituted 2‑oxide possesses a molecular weight (MW) of 97.03 Da, a TPSA of 51.2 Ų, zero hydrogen‑bond donors, and zero rotatable bonds . These values are significantly lower than those of common 3‑substituted 2‑oxides: 3‑methoxy‑2‑oxide (MW 127.04 Da, TPSA 64.4 Ų), 3‑azido‑2‑oxide (MW 138.03 Da, TPSA 87.6 Ų), and 3‑amino‑2‑oxide (MW 112.09 Da, H‑bond donors 1) . The minimal descriptor set makes the parent 2‑oxide the preferred negative control or baseline compound in QSAR models and in vitro panels where substituent contributions must be deconvoluted.

molecular descriptor drug-likeness QSAR modelling

Reactogenicity Control via Absence of Ancillary Groups

The unsubstituted 2‑oxide lacks fused rings, exocyclic amino, or alkoxy groups that can participate in unwanted nucleophilic or electrophilic side reactions. In the inverse‑electron‑demand Diels–Alder (IEDDA) ligation, substituted 1,2,4‑triazines often require careful tuning of substituents to balance reactivity and stability; the parent 2‑oxide provides a neutral starting point with no competing reaction pathways. By contrast, 3‑amino‑, 3‑methoxy‑, and 3‑azido‑2‑oxides each introduce additional nucleophilic or redox‑active sites that can lead to by‑product formation under standard IEDDA or metal‑catalysed conditions [1]. While no direct rate‑constant comparison has been reported for the unsubstituted 2‑oxide, class‑level inference from triazinium salt studies indicates that the absence of electron‑withdrawing substituents on the parent ring results in moderate, tunable reactivity rather than the ultra‑fast kinetics of alkylated triazinium salts (k₂ up to 10³ M⁻¹s⁻¹) [2].

synthetic intermediate chemoselectivity click chemistry

High-Value Application Scenarios for 2-Oxo-1,2λ⁵,4-triazine


NMR and MS Reference Standard for Regioisomer Identification

The ≥5 ppm ¹³C shift difference between 1‑ and 2‑oxide isomers and the distinct (M–16)/(M–17) EI‑MS ratio [1] make the unsubstituted 2‑oxide an ideal external standard for analytical laboratories that must confirm the regioisomeric purity of synthesised triazine N‑oxides or detect N‑oxide impurities in pharmaceutical intermediates. Its use as a primary reference eliminates ambiguity in peak assignment and accelerates method validation for HPLC‑MS and NMR protocols.

QSAR Baseline and Negative Control in Medicinal Chemistry

With the lowest MW (97.03 Da), smallest TPSA (51.2 Ų), and zero H‑bond donors among the 2‑oxide series [1], the parent compound serves as the optimal baseline in QSAR models. Adding it to a screening panel allows medicinal chemists to deconvolute the contribution of the core triazine N‑oxide from that of appended substituents, improving the predictive power of computational models and reducing false‑positive hits in early‑stage drug discovery.

Clean Synthetic Scaffold for Click Chemistry and Bioorthogonal Probes

The absence of additional reactive sites (amines, azides, ethers) [1] ensures that the unsubstituted 2‑oxide can be selectively functionalised at the ring nitrogen or carbon positions without competing side reactions. This makes it the preferred starting material for systematic reactivity studies, including the synthesis of triazinium salts whose IEDDA rates can be tuned over three orders of magnitude [2], and for constructing bioorthogonal probes where off‑target reactivity must be minimised.

Computational Chemistry Benchmark for Heterocyclic N-Oxides

The rigid, planar structure with only seven heavy atoms and no conformational flexibility provides an experimentally tractable benchmark for validating DFT functionals and semi‑empirical methods applied to heterocyclic N‑oxides. The available NMR and MS data [1] enable direct comparison of calculated vs experimental spectroscopic properties, facilitating the development of more accurate computational models for nitrogen‑rich heterocycles.

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